molecular formula C25H26FN5O2 B8197429 TL-895

TL-895

Katalognummer: B8197429
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: OXOXFDSEGFLWLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TL-895 is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenoxyphenyl group, and a fluoropiperidine moiety. It has garnered interest due to its potential as a Bruton’s Tyrosine Kinase (BTK) inhibitor, making it a promising candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .

Vorbereitungsmethoden

The synthesis of TL-895 involves several steps:

Analyse Chemischer Reaktionen

TL-895 undergoes various chemical reactions:

Wissenschaftliche Forschungsanwendungen

TL-895 has several scientific research applications:

Wirkmechanismus

The mechanism of action of TL-895 involves its interaction with molecular targets:

Vergleich Mit ähnlichen Verbindungen

TL-895 can be compared with other similar compounds:

Biologische Aktivität

TL-895, also known as M7583, is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK). It is designed to target and inhibit BTK, a critical component in B-cell receptor signaling pathways, which plays a significant role in various hematological malignancies such as chronic lymphocytic leukemia (CLL) and myelofibrosis (MF). This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and preclinical findings.

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor, specifically targeting BTK and bone marrow tyrosine kinase X-linked (BMX). The compound exhibits high selectivity for BTK with an IC50 value of approximately 1.5 nM , demonstrating potent inhibition of BTK auto-phosphorylation at the Y223 site. Additionally, it shows moderate inhibition against other kinases such as BLK and ERBB4 but does not significantly inhibit CSK or EGFR .

Key Characteristics

  • Selectivity : Highly selective for BTK with limited off-target effects.
  • Potency : IC50 values for BTK and BMX are 4.9 nM and 1.6 nM respectively.
  • Mechanism : Irreversible binding to BTK leading to sustained inhibition.

In Vitro Studies

Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of primary CLL blasts and various B-cell lymphoma cell lines. The compound has been shown to reduce cytokine production in healthy monocytes and inhibit chemotaxis in myeloid cells toward SDF-1 .

Table 1: Summary of In Vitro Findings

ParameterResult
BTK Inhibition (IC50)1.5 nM
BMX Inhibition (IC50)1.6 nM
Cytokine Production InhibitionIL-8, IL-1β, MCP-1 inhibited at 1-3 nM EC50
Chemotaxis ReductionSignificant in Hel-92 cells (p<0.05)

In Vivo Studies

In vivo studies utilizing xenograft models have shown that this compound significantly inhibits tumor growth in models of mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). Notably, it demonstrated efficacy in 5 out of 21 DLBCL patient-derived xenograft models , indicating its potential for broader application in hematological cancers .

Table 2: In Vivo Efficacy Results

Model TypeResponse
Mino MCL Xenograft ModelSignificant tumor growth inhibition
DLBCL PDX ModelsEffective in 5/21 models

Clinical Studies

Recent clinical trials have evaluated the safety and efficacy of this compound in patients with CLL and MF. A Phase II study indicated that this compound led to rapid clearance of leukemic cells from the bone marrow with a favorable safety profile. The most common treatment-emergent adverse events included neutropenia and thrombocytopenia .

Key Findings from Clinical Trials

  • Patient Population : Symptomatic CLL/SLL patients aged ≥18 years.
  • Dosing Regimen : this compound administered at either 100 mg or 150 mg twice daily.
  • Objective Response Rate (ORR) : High ORR observed across treatment-naïve and relapsed/refractory cohorts.

Table 3: Clinical Trial Outcomes

OutcomeResult
Objective Response RateHigh across cohorts
Common Adverse EventsNeutropenia (31%), Thrombocytopenia (24%)

Case Studies

A notable case study involved a patient with relapsed CLL who achieved a complete response after treatment with this compound. The patient experienced significant reductions in pro-inflammatory cytokines, supporting the therapeutic potential of this compound in managing CLL .

Eigenschaften

IUPAC Name

1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-4-fluoropiperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-2-21(32)31-14-12-25(26,13-15-31)16-28-24-22(23(27)29-17-30-24)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h2-11,17H,1,12-16H2,(H3,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOXFDSEGFLWLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)-4-fluoropiperidin-1-yl)prop-2-en-1-one was prepared 5,6-dichloropyrimidin-4-amine, 4-phenoxyphenylboronic acid, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate and acrylic acid with method S1, S2, S3, S4A. Yield 16.1%. 1H NMR (CD3OD) δ 8.26 (s, 1H), 7.14-7.40 (m, 9H), 6.73 (m, 1H), 6.24 (d, 1H), 5.73 (d, 1H), 4.41 (d, 1H), 4.00 (d, 1H), 3.74 (d, 2H), 3.44 (m, 1H), 3.02 (t, 1H), 1.73 (m, 2H), 1.61 (m, 2H). HPLC PURITY: 94%, MS: m/z=448[M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.